3-Amino-6-methoxypyridazine (CAS 7252-84-8) is a highly functionalized, electron-rich heterocyclic intermediate widely utilized in pharmaceutical manufacturing and discovery chemistry . Characterized by a pyridazine core substituted with a primary amine at the 3-position and a methoxy group at the 6-position, this compound serves as a vital precursor for constructing complex nitrogen-rich bicyclic scaffolds . Its most prominent industrial application is in the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, where it undergoes coupling and cyclization to form the drug's core structure [1]. With a predicted pKa of approximately 5.84, the compound offers a balanced reactivity profile, making it a highly reliable building block for imidazopyridazines and pyrido-pyrimidinone derivatives in targeted therapeutics .
In procurement and process design, attempting to substitute 3-amino-6-methoxypyridazine with its cheaper, chlorinated analog—3-amino-6-chloropyridazine (CAS 5469-69-2)—introduces severe scale-up and safety liabilities. Converting the chloro derivative to the methoxy form requires a nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol [1]. Because the amino group deactivates the ring toward nucleophilic attack, this reaction demands extreme conditions, typically requiring a sealed pressure vessel (Carius tube or autoclave) heated to 160 °C for 20 to 24 hours [1]. This high-pressure, high-temperature process poses significant explosion hazards, requires specialized reactor engineering, and often necessitates complex downstream purification using activated charcoal and mixed-solvent recrystallization [1]. Procuring the pre-methoxylated 3-amino-6-methoxypyridazine directly eliminates these hazardous steps, ensuring immediate readiness for mild, high-yield downstream coupling.
The synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine requires forcing conditions due to the deactivating nature of the amino group on the pyridazine ring. Specifically, the methoxylation step necessitates the use of sodium methoxide in a sealed Carius tube heated to 160 °C for 20 hours [1]. Procuring the target compound directly bypasses this hazardous, high-pressure step, allowing manufacturers to proceed immediately to downstream coupling reactions that can be conducted at mild temperatures (e.g., 40–55 °C) under atmospheric pressure [2].
| Evidence Dimension | Reaction conditions required for methoxy group installation |
| Target Compound Data | Ready for immediate downstream coupling at mild temperatures (40–55 °C) at atmospheric pressure. |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine requires reaction with sodium methoxide at 160 °C in a sealed pressure vessel for 20–24 hours. |
| Quantified Difference | Avoids 160 °C pressurized conditions and 24-hour reaction times entirely. |
| Conditions | Methoxylation via nucleophilic aromatic substitution (SNAr) in methanol. |
Procuring the pre-methoxylated building block eliminates the need for specialized high-pressure autoclaves and hazardous sodium metal handling during scale-up.
The substitution pattern on the pyridazine ring dictates the nucleophilicity of the exocyclic 3-amino group. In 3-amino-6-chloropyridazine, the electron-withdrawing chloro group (-I effect) depletes electron density from the ring. Conversely, the 6-methoxy group in 3-amino-6-methoxypyridazine acts as a strong electron donor via resonance (+M effect), significantly enriching the ring and the primary amine. This enhanced nucleophilicity is critical for scale-up, as it permits rapid amide coupling and cyclization—such as in Relugolix synthesis—in just 30 minutes at 55 °C, compared to the forcing conditions required for deactivated amines [1].
| Evidence Dimension | Electronic influence on 3-amino reactivity |
| Target Compound Data | The 6-methoxy group (+M resonance effect) enriches ring electron density, facilitating rapid amide coupling and cyclization (e.g., 30 minutes at 55 °C in DMAC). |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine features an electron-withdrawing chloro group (-I effect) that deactivates the ring and reduces the nucleophilicity of the primary amine. |
| Quantified Difference | Substantial increase in nucleophilic reactivity, enabling mild coupling conditions (55 °C) versus the forcing conditions required for deactivated amines. |
| Conditions | Amide coupling with carboxylic acids or urea derivatives using coupling agents like T3P or CDI. |
Higher nucleophilicity ensures faster, higher-yielding coupling steps when synthesizing complex nitrogen-rich heterocycles and APIs.
In-house methoxylation of chlorinated pyridazines frequently yields a crude product contaminated with unreacted starting materials and side products, requiring extensive purification such as activated charcoal treatment and petroleum ether/chloroform recrystallization [1]. Procuring commercial 3-amino-6-methoxypyridazine at >98% purity eliminates these resource-intensive steps. High-purity starting material is directly correlated with improved downstream yields, enabling cyclization efficiencies exceeding 85% in the multi-step synthesis of complex APIs[2].
| Evidence Dimension | Downstream purification burden |
| Target Compound Data | Commercial >98% purity 3-amino-6-methoxypyridazine minimizes co-eluting impurities, supporting high-yield (e.g., >85%) downstream cyclization. |
| Comparator Or Baseline | In-house synthesis from 3-amino-6-chloropyridazine requires activated charcoal treatment and complex solvent recrystallization (e.g., petroleum ether/chloroform) to remove unreacted starting materials. |
| Quantified Difference | Eliminates resource-intensive purification steps and associated yield losses (often >15-20% loss during recrystallization). |
| Conditions | Multi-step synthesis of GnRH receptor antagonists (e.g., Relugolix). |
Using a high-purity procured intermediate directly improves the overall yield, throughput, and impurity profile of the final pharmaceutical product.
3-Amino-6-methoxypyridazine is the definitive precursor for constructing the bicyclic core of Relugolix. Its enhanced nucleophilicity allows for efficient coupling with thiophene-based urea intermediates (using reagents like T3P or CDI) followed by cyclization, enabling scalable and high-yield production of this critical prostate cancer and endometriosis therapeutic [1].
In oncology discovery chemistry, this compound is utilized to synthesize imidazo[1,2-b]pyridazine scaffolds. The methoxy group provides favorable physicochemical properties and serves as a handle for further functionalization or binding pocket interactions in the development of targeted Akt kinase inhibitors [2].
For high-throughput screening and drug discovery, 3-amino-6-methoxypyridazine is an ideal starting material for generating diverse pyrido-pyrimidinone and related fused heterocyclic libraries. Its pre-installed electron-donating methoxy group ensures that the exocyclic amine remains highly reactive for rapid, mild combinatorial coupling [1].
Irritant